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molecular formula C11H15N3 B8457223 2-(3-Quinuclidinyl)pyrazine

2-(3-Quinuclidinyl)pyrazine

Cat. No. B8457223
M. Wt: 189.26 g/mol
InChI Key: JNCZFHRKMBPTOW-UHFFFAOYSA-N
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Patent
US05260293

Procedure details

A solution of 3-(2-pyrazinyl)-1-azabicyclo [2.2.2]-oct-2-ene (75 mg, 0.4 mmol), in ethanol (20 ml), was hydrogenated over 10% pd/C (75 mg) in a Parr apparatus. After 1.5 h the catalyst was removed by filtration through hyflo and the solvent removed under reduced pressure. Chromatography of the residue through alumina eluting with dichloromethane/methanol (95:5) gave 3-(2-pyrazinyl)-1-azabicyclo [2.2.2]octane (55 mg) as a pale yellow oil. The hydrochloride salt was prepared, m.p. 203°-205° C. (isopropyl alcohol/ether); (Found C, 55.23; H, 7.15; N, 17.86 C11H15N3. HCl. 0.75 H2O requires C, 55.23; H, 7.32: N, 17.57%); m/e 189 (M+ for free base); δ (360 MHz, D2O) 1.70-1.85 (2H, m, CH2); 2.10-2.30 (2H, m, CH2); 2.40-2.48 (1H, m, CH-bridgehead); 3.28-4.04 (7H, m, 3×CH2 and CH); 8.52 (1H, m, pyrazine-H); 8.63 (2H, m, pyrazine-H).
Name
3-(2-pyrazinyl)-1-azabicyclo [2.2.2]-oct-2-ene
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:12]2[CH2:13][CH2:14][N:9]([CH2:10][CH2:11]2)[CH:8]=1>C(O)C>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]1[CH:12]2[CH2:13][CH2:14][N:9]([CH2:10][CH2:11]2)[CH2:8]1

Inputs

Step One
Name
3-(2-pyrazinyl)-1-azabicyclo [2.2.2]-oct-2-ene
Quantity
75 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C1=CN2CCC1CC2
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 h the catalyst was removed by filtration through hyflo
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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